molecular formula C9H11F3N2O2S2 B14370245 N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide CAS No. 90823-75-9

N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide

Cat. No.: B14370245
CAS No.: 90823-75-9
M. Wt: 300.3 g/mol
InChI Key: HNHKVWLDXFGNGQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfuric diamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide typically involves the reaction of N,N-dimethylamine with 4-(trifluoromethyl)thiophenol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfur atom, leading to the formation of the sulfuric diamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfuric diamide to corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The sulfuric diamide moiety may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-{4-methylphenyl}sulfuric diamide: Similar structure but lacks the trifluoromethyl group.

    N,N-Dimethyl-N’-{4-chlorophenyl}sulfuric diamide: Contains a chlorine atom instead of the trifluoromethyl group.

    N,N-Dimethyl-N’-{4-bromophenyl}sulfuric diamide: Features a bromine atom in place of the trifluoromethyl group.

Uniqueness

N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

90823-75-9

Molecular Formula

C9H11F3N2O2S2

Molecular Weight

300.3 g/mol

IUPAC Name

1-(dimethylsulfamoylamino)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H11F3N2O2S2/c1-14(2)18(15,16)13-7-3-5-8(6-4-7)17-9(10,11)12/h3-6,13H,1-2H3

InChI Key

HNHKVWLDXFGNGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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